L 694746

HIV-1 protease inhibition enzyme kinetics Ki

L 694746 is a synthetic small-molecule HIV-1 protease inhibitor belonging to the hydroxyethylene dipeptide isostere class. It is the carboxymethoxyphenyl metabolite of the anti-HIV agent L-689,502, produced via microbial biotransformation by Streptomyces lavendulae (ATCC.

Molecular Formula C35H42N2O8
Molecular Weight 618.7 g/mol
CAS No. 139934-80-8
Cat. No. B1673921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL 694746
CAS139934-80-8
SynonymsL 694746;  L-694746;  L694746;  L-694,746;  L 694,746;  L694,746; 
Molecular FormulaC35H42N2O8
Molecular Weight618.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=C(C=C2)OCC(=O)O)C(=O)NC3C(CC4=CC=CC=C34)O)O
InChIInChI=1S/C35H42N2O8/c1-35(2,3)45-34(43)36-28(18-22-9-5-4-6-10-22)29(38)20-25(17-23-13-15-26(16-14-23)44-21-31(40)41)33(42)37-32-27-12-8-7-11-24(27)19-30(32)39/h4-16,25,28-30,32,38-39H,17-21H2,1-3H3,(H,36,43)(H,37,42)(H,40,41)/t25-,28+,29+,30?,32+/m1/s1
InChIKeyYDOBPQZYAZNHNJ-KJOOGPBASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L 694746 (CAS 139934-80-8) – Procurement-Ready Overview of an HIV-1 Protease Inhibitor Metabolite


L 694746 is a synthetic small-molecule HIV-1 protease inhibitor belonging to the hydroxyethylene dipeptide isostere class. It is the carboxymethoxyphenyl metabolite of the anti-HIV agent L-689,502, produced via microbial biotransformation by Streptomyces lavendulae (ATCC 55095) [1]. Characterized by a central hydroxyethylene core, Boc-protected amine, and indanol P2 ligand, L 694746 targets the HIV-1 protease active site with a reported Ki of 0.34 nM and IC50 of 1 nM in enzyme inhibition assays . Its structure, incorporating a para-carboxymethoxy P1′ benzyl moiety, distinguishes it from the parent morpholinoethoxy-bearing L-689,502 and serves as the reference scaffold for a series of phosphonomethoxy and tetrazolmethoxy analogues that achieved IC50 values as low as 0.04 nM [2]. The compound is utilized exclusively in preclinical antiviral research, with applications in enzymatic profiling, cell-based HIV replication inhibition, and structure-activity relationship (SAR) studies.

L 694746 Procurement Risk: Why Closely Related HIV-1 Protease Inhibitors Cannot Be Interchanged


Attempting to substitute L 694746 with any in-class HIV-1 protease inhibitor without quantitative justification carries a high risk of experimental irreproducibility. Even compounds of identical nominal target class diverge markedly in P1′/P2′ subsite occupancy, cellular antiviral EC50, metabolic stability in hepatic models, and resistance-mutation cross-susceptibility. For example, the parent compound L-689,502 exhibits an enzyme IC50 of 0.45 nM at pH 5.5 [1], yet its morpholinoethoxy P1′ group is a substrate for oxidative metabolism, leading to a metabolite profile where L 694746 itself is ~11-fold more potent than the parent [2]. Conversely, the clinical candidate L-735,524 (Indinavir) has a Ki of 0.52 nM against HIV-1 protease but a ~6.3-fold weaker Ki of 3.3 nM against HIV-2 protease [3], while the phosphonomethoxy analogues of L 694746 reach IC50 values of 0.04 nM in enzyme assays [4]—a 25-fold improvement over L 694746 itself. Such quantitative divergences mean that every change in P1′ or P2′ substituent fundamentally alters the potency–selectivity–metabolism triad, rendering direct substitution between these compounds scientifically invalid without explicit comparative bridging data.

L 694746 Comparator Evidence: Quantitative Differentiation Against Closest Analogs for Procurement Decision-Making


Enzyme Inhibition Potency: L 694746 versus Parent Compound L-689,502 (BindingDB Cross-Study Comparison)

L 694746 achieves a Ki of 0.34 nM against HIV-1 protease [1], compared with the parent L-689,502 which records an IC50 of 0.450 nM (pH 5.5, 30 °C) in a peptide substrate cleavage assay [2]. Although direct Ki-to-IC50 comparison requires caution due to differing assay formats, the data establish L 694746 as at least equipotent to—and structurally divergent from—L-689,502, whose potency is inseparable from its morpholinoethoxy P1′ substituent and associated hepatotoxicity risk [3]. The structural modification from morpholinoethoxy to carboxymethoxy retains sub-nanomolar target engagement while altering the metabolic liability profile, as evidenced by rat liver slice metabolism studies where the carboxymethoxyphenyl metabolite was 11-fold more potent than L-689,502 [4].

HIV-1 protease inhibition enzyme kinetics Ki

Structural Scaffold Differentiation: L 694746 P1′ Carboxymethoxy versus L-689,502 P1′ Morpholinoethoxy in Analog Design

The P1′ substituent of L 694746 is a para-carboxymethoxy benzyl group, whereas the parent L-689,502 carries a para-morpholinoethoxy benzyl P1′ moiety. This distinction is not cosmetic: replacement of the L 694746 acetic acid P1′ with bioisosteric phosphonomethoxy or tetrazolmethoxy groups yielded analogues with HIV-1 protease IC50 values as low as 0.04 nM, a 25-fold improvement over the 1 nM IC50 of L 694746 [1]. The dibenzylphosphonomethoxy analogue further attained an EC50 of 10 nM in cell-based anti-HIV-1 assays with a selectivity index of 20,000, demonstrating that the carboxymethoxy P1′ of L 694746 serves as a uniquely derivatizable handle not present on L-689,502 [2]. No equivalent SAR expansion has been reported for the morpholinoethoxy series.

structure-activity relationship P1′ pharmacophore analog design

Selectivity Versus Host Aspartyl Protease Pepstatin: L 694746 Demonstrates >2,000-Fold Discrimination

To contextualize HIV-1 protease selectivity, L 694746 and L-689,502 were benchmarked against pepstatin, a broad-spectrum aspartyl protease inhibitor. Pepstatin exhibits an IC50 of 2 μM against HIV-1 protease, more than 2,000-fold weaker than L 694746 (IC50 1 nM) and >4,400-fold weaker than L-689,502 (IC50 0.450 nM) [1]. This quantitative gap confirms that L 694746 occupies the HIV-1 protease active site with high specificity and is not a promiscuous aspartyl protease ligand, a critical differentiator when selecting a tool compound for HIV protease-specific mechanistic studies where host protease confounding must be excluded.

selectivity pepstatin off-target aspartyl protease

Metabolic Derivatization Advantage: Carboxymethoxyphenyl Metabolite Is 11-Fold More Potent Than Parent L-689,502 in Rat Liver Slices

In rat liver slice metabolism studies of L-689,502, four major metabolites were generated. The carboxymethoxyphenyl analog—structurally identical to L 694746—was approximately 11-fold more potent as an HIV-1 protease inhibitor than the parent compound, while the morpholin-2-one metabolite was ~6-fold more potent [1]. Hydroxyindan metabolites were lower in activity than L-689,502, confirming that the carboxymethoxy P1′ modification is the principal metabolic activation pathway. This places L 694746 as both a direct-acting inhibitor and the key active metabolite responsible for a significant portion of the pharmacological activity following L-689,502 exposure, an attribute not shared by the hydroxyindan or glucuronide metabolites.

drug metabolism hepatic biotransformation metabolite profiling

Cross-Class Positioning: L 694746 versus Clinical HIV Protease Inhibitor L-735,524 (Indinavir) on Potency and HIV-2 Selectivity

Comparing L 694746 with the clinical HIV protease inhibitor L-735,524 (Indinavir) reveals divergent selectivity signatures. L-735,524 competitively inhibits HIV-1 PR with a Ki of 0.52 nM and HIV-2 PR with a Ki of 3.3 nM, representing a 6.3-fold loss in potency against the HIV-2 isoform [1]. In contrast, L 694746 and its analogues were designed primarily against HIV-1 protease, and while direct HIV-2 Ki data for L 694746 are not reported, the phosphonomethoxy/tetrazolmethoxy analogue series demonstrated HIV-1-selective activity in cell-based assays [2]. For researchers requiring a tool with defined HIV-1/HIV-2 selectivity ratio data, L-735,524 offers quantitative isoform discrimination, whereas L 694746 provides a metabolically-relevant scaffold with superior synthetic tractability for P1′ optimization.

HIV-2 protease cross-class comparison clinical candidate benchmark

L 694746 (CAS 139934-80-8) Evidence-Backed Procurement Scenarios for Antiviral Research Programs


Enzymatic HIV-1 Protease Inhibitor Screening and Ki Determination

L 694746, with a Ki of 0.34 nM and IC50 of 1 nM against HIV-1 protease [1], serves as a high-potency reference inhibitor for in vitro enzyme assays. Its >2,000-fold selectivity over pepstatin (IC50 2 μM) [2] ensures target-specific signal, making it suitable for FRET-based or peptide-cleavage assay formats where broad aspartyl protease inhibition would confound results.

P1′ Pharmacophore Optimization and Bioisostere SAR Programs

As the scaffold from which phosphonomethoxy (IC50 0.04 nM) and tetrazolmethoxy analogues were derived, L 694746 is the mandatory starting material for P1′-focused SAR [3]. Researchers synthesizing bioisosteric replacements at the para-carboxymethoxy position require L 694746 as the reference compound to benchmark potency gains and selectivity improvements.

Metabolism-Activation Relationship Studies Differentiating Parent versus Metabolite Pharmacology

The rat liver slice metabolism data demonstrating that L 694746 is 11-fold more potent than the parent L-689,502 [4] positions this compound as the essential analytical standard for metabolite identification, metabolic stability assays, and studies distinguishing parent-driven hepatic toxicity from metabolite-mediated antiviral activity.

HIV-1 Protease Structural Biology and Crystallography Ligand Soaking

Given its well-defined hydroxyethylene transition-state isostere core and indanol P2 ligand, L 694746 is a suitable ligand for co-crystallization and soaking experiments with HIV-1 protease, enabling structural comparison with L-735,524-bound complexes (HIV-2 PR at 1.9 Å resolution) [5] to elucidate P1′ pocket occupancy determinants.

Technical Documentation Hub

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34 linked technical documents
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